molecular formula C9H12INO B14117463 N-Ethyl-2-iodo-4-methoxyaniline

N-Ethyl-2-iodo-4-methoxyaniline

Cat. No.: B14117463
M. Wt: 277.10 g/mol
InChI Key: HRTFUUHKZSPXLZ-UHFFFAOYSA-N
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Description

N-Ethyl-2-iodo-4-methoxyaniline is an organic compound with the molecular formula C9H12INO It is a derivative of aniline, where the hydrogen atoms on the nitrogen and one of the carbon atoms are replaced by an ethyl group and an iodine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-iodo-4-methoxyaniline typically involves the iodination of N-ethyl-4-methoxyaniline. One common method is the Sandmeyer reaction, where the amino group of N-ethyl-4-methoxyaniline is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts . The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-iodo-4-methoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with sodium azide to form the corresponding azide compound.

    Oxidation and Reduction: The compound can be oxidized to form N-ethyl-2-iodo-4-methoxybenzoquinone or reduced to form this compound derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide, potassium cyanide, and other nucleophiles in polar solvents.

    Oxidation: Potassium permanganate, chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts, aryl halides, and bases like potassium carbonate in organic solvents.

Major Products

    Substitution: Azides, nitriles, and other substituted derivatives.

    Oxidation: Quinones and other oxidized products.

    Reduction: Reduced aniline derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

N-Ethyl-2-iodo-4-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-2-iodo-4-methoxyaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can facilitate the formation of reactive intermediates, which can interact with nucleophilic sites in biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-4-methoxyaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Iodo-4-methoxyaniline: Lacks the ethyl group, affecting its solubility and reactivity.

    N-Ethyl-2-iodoaniline: Lacks the methoxy group, influencing its electronic properties and reactivity.

Uniqueness

N-Ethyl-2-iodo-4-methoxyaniline is unique due to the presence of both the ethyl and iodine substituents, which confer distinct chemical and physical properties. The iodine atom makes it a versatile intermediate for further functionalization, while the ethyl group enhances its solubility in organic solvents.

Properties

Molecular Formula

C9H12INO

Molecular Weight

277.10 g/mol

IUPAC Name

N-ethyl-2-iodo-4-methoxyaniline

InChI

InChI=1S/C9H12INO/c1-3-11-9-5-4-7(12-2)6-8(9)10/h4-6,11H,3H2,1-2H3

InChI Key

HRTFUUHKZSPXLZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)OC)I

Origin of Product

United States

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